7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol
Description
Properties
CAS No. |
62871-67-4 |
|---|---|
Molecular Formula |
C4H3N5S2 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10) |
InChI Key |
PMUWYAUFNZXJPC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=S)N=C1SN=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione typically involves multi-component reactions. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases. Notable applications include:
- Inhibition of Chemokine Receptors : Research indicates that derivatives of 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol can inhibit specific chemokine receptors such as CX3CR1 and CXCR2. These receptors are implicated in immune responses related to asthma, rheumatoid arthritis, and multiple sclerosis. The inhibition of these pathways suggests potential therapeutic uses in treating inflammatory and autoimmune disorders .
- Anticancer Activity : Recent studies have demonstrated that compounds based on this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. For instance, one study reported that certain derivatives showed IC50 values comparable to established chemotherapy agents like Methotrexate, indicating their potential as anticancer drugs . The mechanism involves inducing apoptosis through pathways such as the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic markers .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound derivatives. Compounds have shown effectiveness against a range of bacterial strains, suggesting their potential use as antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell function and proliferation.
Case Studies
Several case studies illustrate the compound's diverse applications:
- Case Study 1: Cancer Therapy : A study evaluated a series of this compound derivatives for their anticancer properties. The results indicated that these compounds could induce cell cycle arrest at the G2/M phase and significantly increase apoptosis in cancer cells .
- Case Study 2: Inflammatory Disorders : Another investigation focused on the anti-inflammatory effects of these compounds in animal models. The results showed a marked reduction in inflammatory markers, supporting their potential application in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (µM) | Target Disease/Condition |
|---|---|---|---|
| Chemokine Inhibition | This compound | N/A | Asthma, Rheumatoid Arthritis |
| Anticancer | This compound | 0.029 - 0.094 | Breast Cancer (MDA-MB-231) |
| Antibacterial | Various derivatives | N/A | Bacterial Infections |
| Anti-inflammatory | Various derivatives | N/A | Rheumatoid Arthritis |
Mechanism of Action
The mechanism of action of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Core Structural Differences
- Thiol vs. Chloro/Morpholine/Piperidine: The thiol group in the target compound distinguishes it from chloro-substituted (e.g., 2-amino-7-chlorothiazolo[5,4-d]pyrimidine ) or morpholine/piperidine-containing analogs (e.g., compound 4b in ). Thiols exhibit higher nucleophilicity compared to chloro groups, enabling unique reactivity in drug-target interactions.
- Oxazole vs. Thiadiazole : Oxazolo[5,4-d]pyrimidines (e.g., in ) replace sulfur with oxygen, reducing electron density and altering bioavailability. This substitution may diminish interactions with sulfur-binding enzymes or receptors.
Physicochemical Properties
Table 4: Comparative Physicochemical Data
- Stability : The thiol group in the target compound necessitates storage under inert conditions to prevent oxidation, whereas morpholine/piperidine-containing analogs (e.g., compound 5a ) exhibit better stability in aqueous media.
- Lipophilicity : Piperidine and morpholine substituents increase LogP (e.g., compound 4b: LogP ~2.8 ), enhancing membrane permeability compared to the more polar thiol derivative.
Biological Activity
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a thiadiazole and pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 155.18 g/mol. The presence of the thiol (-SH) group is significant for its biological activity, particularly in redox reactions and interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, which could be beneficial in treating diseases like cancer and infections.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions, leading to increased ROS levels that may induce apoptosis in cancer cells.
- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival.
- Cell Cycle Arrest : Research has shown that it may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Anticancer Activity
A study conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound significantly reduced cell viability. The mechanism was associated with:
- Induction of apoptosis as evidenced by increased levels of pro-apoptotic markers (e.g., BAX) and decreased levels of anti-apoptotic markers (e.g., Bcl-2).
- Activation of caspases leading to programmed cell death .
Antimicrobial Properties
In vitro studies have shown that the compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its effectiveness was compared to standard antibiotics, demonstrating comparable or superior inhibition zones .
Summary of Biological Activities
IC50 Values for Anticancer Activity
Q & A
Q. What are the established synthetic routes for 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example, 5-amino-4-cyanothiazoles react with orthoesters (e.g., triethyl orthoformate) or amidines under reflux in ethanol or acetic acid to form the fused pyrimidine ring . Evidence from scaled-up protocols shows that nitrosation with NaNO₂ in HCl at 0–5°C followed by cyclization yields intermediates like 7-methoxy derivatives, which are aminated using anhydrous ammonia in ethanol (86% yield) . Key factors include temperature control (<5°C during nitrosation) and solvent choice (ethanol for recrystallization).
Q. How can researchers purify this compound derivatives effectively?
Vacuum sublimation (115–125°C at 0.5 mm Hg) and recrystallization from ethanol are standard methods. For example, 7-methoxy derivatives purified via sublimation achieved 67% purity, while aminated analogs were recrystallized from ethanol to remove unreacted ammonia . TLC (silica gel, chloroform/methanol 9:1) is recommended to monitor reaction progress and confirm purity .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the thiadiazolo-pyrimidine scaffold?
Substituent placement is controlled by precursor design. For instance, introducing methylamine instead of ammonia during amination selectively yields 7-methylamino derivatives (90% yield) . Solvent polarity also impacts reactivity: ethanol promotes nucleophilic substitution at the 7-position, while dioxane enhances solubility for bulkier amines. Advanced characterization (e.g., NOESY NMR) confirms spatial arrangements, as seen in benzyl-substituted analogs .
Q. How can contradictory spectral data for thiadiazolo-pyrimidine derivatives be resolved?
Discrepancies in UV-Vis (e.g., λmax shifts) or NMR (e.g., proton splitting) often arise from tautomerism or solvent effects. For example, 7-amino derivatives exhibit λmax at 244–313 nm in ethanol due to π→π* transitions, while methylamino analogs show bathochromic shifts (325 nm) . Comparative studies using deuterated DMSO and temperature-dependent NMR can clarify dynamic equilibria .
Q. What methodologies assess the biological activity of this compound analogs?
In vitro assays include:
- Antimicrobial activity : Broth microdilution (MIC ≤ 12.5 µg/mL against S. aureus) .
- Anticancer potential : MTT assays (IC50 values <10 µM in HepG2 cells) linked to tubulin inhibition .
- Anti-inflammatory effects : COX-2 inhibition (IC50 ~0.8 µM) via molecular docking and ELISA . Structure-activity relationships (SAR) emphasize the 5-thiol group’s role in redox modulation .
Methodological Challenges
Q. How do solvent and catalyst choices impact the synthesis of carboxamide derivatives?
Ethanol (78°C, no catalyst) facilitates nucleophilic acyl substitution between ethylcarboxylate precursors and amines, yielding carboxamides (TLC Rf = 0.45 in CHCl3/MeOH). Catalyst-free conditions avoid side reactions, but K2CO3 in acetonitrile/DMF (9:1) is required for benzylation (49% yield) .
Q. What analytical techniques validate the structural integrity of novel analogs?
- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C: 31.38% vs. 31.41% in 7-amino derivatives) .
- HRMS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 321.08 for benzyl-substituted analogs) .
- XRD : Resolve crystallographic ambiguities, particularly for tautomeric forms .
Data Interpretation
Q. How can researchers reconcile divergent biological activity data across similar analogs?
Variability in IC50 values (e.g., 5–50 µM) may stem from substituent electronic effects. For example, electron-withdrawing groups at the 2-position enhance tubulin binding by 3-fold compared to electron-donating groups . Dose-response curves and kinetic studies (e.g., kinact/Ki ratios) clarify mechanism-driven discrepancies.
Q. What computational tools predict the reactivity of this compound in nucleophilic attacks?
DFT calculations (B3LYP/6-31G*) model charge distribution, showing high electrophilicity at C-5 (Mulliken charge: +0.32) and C-7 (+0.28) . Molecular dynamics (MD) simulations further predict solvent-accessible surfaces for rational derivatization .
Tables
| Derivative | Synthetic Yield | Biological Activity | Reference |
|---|---|---|---|
| 7-Amino | 86% | Anticancer (IC50: 8 µM) | |
| 7-Methylamino | 90% | Antimicrobial (MIC: 12.5 µg/mL) | |
| 2-Benzyl-5-(5-methylfuran) | 49% | COX-2 inhibition (IC50: 0.8 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
